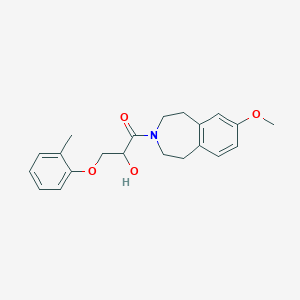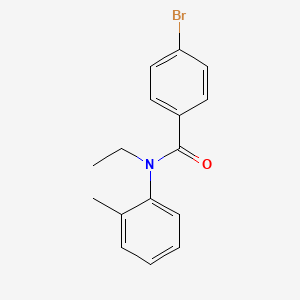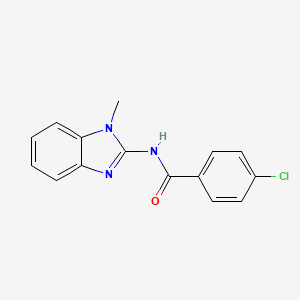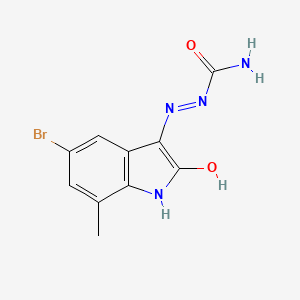
1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of bridged-ring nitrogen compounds with potential pharmacological significance. The interest in this structure arises from its unique combination of rings and substituents, which may contribute to its chemical and physical properties, as well as its interactions with biological systems.
Synthesis Analysis
The synthesis of similar tetrahydro-1-benzazepine derivatives involves multiple steps, including methylation, cyclization, and alkylation. One method described the synthesis of 2,3,4,5-tetrahydro-1,4-dimethyl-5-oxo-1-benzazepine through methylation of 2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine using lithium di-isopropylamide (Lennon & Proctor, 1979). Another approach involved the synthesis of structural analogues through a series of bromo-compound conversions (Carpenter, Peesapati, & Proctor, 1979).
Molecular Structure Analysis
The molecular structure of benzazepine derivatives and their analogues has been elucidated through various synthetic and analytical techniques. The compound's structure is characterized by a benzazepine core with various substituents influencing its chemical behavior and biological activity. Structural analyses often employ X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise arrangement of atoms within the molecule.
Chemical Reactions and Properties
Benzazepine derivatives undergo a range of chemical reactions, including N-demethylation, hydroxylation, and glucuronidation. These reactions are crucial for understanding the compound's metabolic pathways and its potential as a pharmacological agent. For instance, the metabolic pathways involving N-demethylation and hydroxylation of the dihydrobenzofuran moiety have been characterized (Nordholm, Wassmann, Nielsen, Thøgersen, & Grønvald, 1992).
Propriétés
IUPAC Name |
2-hydroxy-1-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-(2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-15-5-3-4-6-20(15)26-14-19(23)21(24)22-11-9-16-7-8-18(25-2)13-17(16)10-12-22/h3-8,13,19,23H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVBIILRDSGGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)N2CCC3=C(CC2)C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)
![1,3-benzodioxol-5-yl{methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5673785.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5673786.png)
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5673812.png)
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)

![3-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5673831.png)
![2-{[2-(1-{[(cyclopropylmethyl)thio]acetyl}-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5673835.png)

